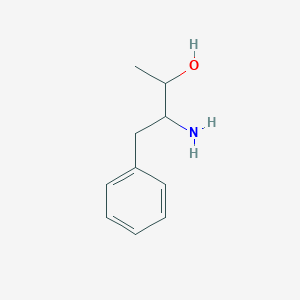

3-Amino-4-phenylbutan-2-ol

描述

3-Amino-4-phenylbutan-2-ol (IUPAC name: (2S,3S)-3-Amino-4-phenyl-2-butanol) is a chiral secondary alcohol and amine with the molecular formula C₁₀H₁₅NO (average mass: 165.236 g/mol; monoisotopic mass: 165.115364 g/mol). The compound’s structure combines a phenyl group at the C4 position, a hydroxyl group at C2, and an amino group at C3, making it a polyfunctional molecule with applications in organic synthesis and pharmaceutical research.

属性

CAS 编号 |

91251-46-6 |

|---|---|

分子式 |

C10H15NO |

分子量 |

165.23 g/mol |

IUPAC 名称 |

3-amino-4-phenylbutan-2-ol |

InChI |

InChI=1S/C10H15NO/c1-8(12)10(11)7-9-5-3-2-4-6-9/h2-6,8,10,12H,7,11H2,1H3 |

InChI 键 |

SMZUMFSKQVVOOV-UHFFFAOYSA-N |

规范 SMILES |

CC(C(CC1=CC=CC=C1)N)O |

产品来源 |

United States |

准备方法

Synthesis from Halohydrins

One common method involves the conversion of halohydrins, such as (2S,3S)-1-chloro-2-hydroxy-3-N-(tert-butoxycarbonyl)amino-4-phenylbutane, into the desired amino alcohol. This process typically involves a base-mediated reaction to form an epoxide intermediate, which is then opened by an amine or water to yield the target compound.

- Starting Material: (2S,3S)-1-chloro-2-hydroxy-3-N-(tert-butoxycarbonyl)amino-4-phenylbutane

- Reaction Conditions: Treatment with potassium hydroxide (KOH) in ethanol at room temperature for 1 hour, followed by distillation and partitioning between ethyl acetate and water.

- Yield and Purity: The resulting epoxide can be isolated with high purity (up to 99.1%) and yield (up to 84%).

Synthesis from Epoxides

Epoxides like tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate can be used as precursors. These epoxides are reacted with amines under controlled conditions to open the epoxide ring and form the amino alcohol.

- Starting Material: tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate

- Reaction Conditions: Reaction with anilines in nitromethane at 80°C for 20 minutes, followed by recrystallization from ethyl acetate and hexane.

- Yield and Purity: The yield and purity depend on the specific conditions and workup procedures.

Rapid Synthesis via Three-Component Reactions

Recent studies have explored rapid synthesis methods, including three-component reactions that can efficiently produce anti-1,3-diamino-4-phenylbutan-2-ol derivatives. These methods offer advantages in terms of time and yield optimization.

- Reaction Components: Various amines and other reactants in optimized conditions.

- Yields: Yields can vary significantly based on the specific amines used, ranging from 40% to 80%.

Analysis of Preparation Methods

Each preparation method has its advantages and limitations. The choice of method depends on the availability of starting materials, desired yield, and purity requirements.

化学反应分析

Types of Reactions

3-Amino-4-phenylbutan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding amine or alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives.

科学研究应用

3-Amino-4-phenylbutan-2-ol and its derivatives have a variety of applications, particularly in the pharmaceutical and chemical industries, due to their unique chemical properties and biological activities.

Key Properties and Characteristics

this compound has a molecular weight of approximately 219.20 g/mol and includes a trifluoromethyl group, an amino group, and a phenyl ring in its structure. These components contribute to its chemical behavior and potential uses in medicinal chemistry and materials science. Research indicates it can act as an enzyme inhibitor and receptor modulator, with the trifluoromethyl group enhancing its binding affinity to biological targets.

Scientific Research Applications

Agrochemical and Pharmaceutical Industries

3-Amino-1,1,1-trifluoro-4-phenylbutan-2-ol is used in the synthesis of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients. More than 20 new TFMP-containing agrochemicals have been named using ISO common names.

Materials Science

3-amino-1,2,4-triazolinium (1+) hydrogen l-tartrate (TLT) single crystals, which can be synthesized using 3-Amino-1,1,1-trifluoro-4-phenylbutan-2-ol, are used for nonlinear optical applications.

Organic Synthesis

3-Amino-1,1,1-trifluoro-4-phenylbutan-2-ol is used as a raw material and key intermediate in organic synthesis for creating compounds like "3-Amino-1,1,1-trifluoro-2-(4-methylcyclohexyl)propan-2-ol hydrochloride". It functions as a basic reagent and catalyst in various organic reactions, leading to fluorinated alcohols and substituted amino derivatives.

Synthesis of Indole Derivatives

3-Amino-1,1,1-trifluoro-4-phenylbutan-2-ol is used in the synthesis of indole derivatives that have shown significant biological potential. For example, compounds like methyl 2-amino-3,3,3-trifluoro-2-(6-fluoro-1H-indol-3-yl)propanoate and methyl 3-(2-amino-3-ethoxy-1,1,1-trifluoro-3-oxopropan-2-yl)-1H-indole-5-carboxylate have demonstrated activity with IC50 values of 0.060 μM and 0.045 μM, respectively.

Inhibitors of Dipeptidyl Peptidase-IV Enzyme

3-amino-4-phenylbutanoic acid derivatives are useful as inhibitors of the dipeptidyl peptidase-IV enzyme (DPP-IV), and are useful in the treatment or prevention of diseases in which the dipeptidyl peptidase-IV enzyme is involved, such as diabetes and particularly type 2 diabetes .

Related molecules

Several compounds share structural similarities with 3-Amino-1,1,1-trifluoro-4-phenylbutan-2-ol. Examples include:

作用机制

The mechanism of action of 3-Amino-4-phenylbutan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism of action depends on the specific context and the biological system being studied .

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

The following table compares 3-Amino-4-phenylbutan-2-ol with structurally related compounds, highlighting key differences in functional groups, molecular properties, and applications:

Detailed Comparative Analysis

Stereochemical Complexity

This compound is distinguished by its (2S,3S) stereochemistry, which is absent in non-chiral analogs like 4-Phenyl-2-butanone or 2-Amino-4-phenylbutane. This stereochemical specificity may enhance its utility in asymmetric synthesis or receptor-targeted drug design . In contrast, 3-Amino-1-fluoro-4-phenyl-butan-2-ol retains chirality but introduces a fluorine atom, which could sterically or electronically influence interactions in biological systems .

Functional Group Interactions

- Hydroxyl and Amino Groups: The presence of both -OH and -NH₂ in this compound enhances hydrogen-bonding capacity, increasing solubility in polar solvents compared to 4-Phenyl-2-butanone (ketone only) or 2-Amino-4-phenylbutane (amine only) .

生物活性

3-Amino-4-phenylbutan-2-ol, an amino alcohol, has garnered attention in scientific research due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, chemical properties, and case studies that highlight its significance in medicinal chemistry.

This compound has the following chemical characteristics:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 179.25 g/mol

- Structure : It features an amino group and a hydroxyl group attached to a phenylbutane backbone, which contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : Research indicates that this compound can inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism, making it a candidate for diabetes treatment .

- Receptor Modulation : It may act as both an agonist and antagonist at certain receptors, influencing various biochemical pathways depending on the concentration and context of application.

- Substrate Activity : The compound can serve as a substrate in enzymatic reactions, affecting enzyme kinetics and metabolic processes .

In Vitro Studies

In vitro studies have demonstrated the following activities:

- Antidiabetic Potential : As a DPP-IV inhibitor, this compound has shown promise in regulating blood glucose levels .

- Antiviral Activity : In silico studies suggest that it may exhibit favorable binding properties against SARS-CoV-2's RNA-dependent RNA polymerase, indicating potential antiviral applications .

In Vivo Studies

Research involving animal models has highlighted the compound's effectiveness in:

- Reducing Hyperglycemia : Animal studies indicated that administration of this compound led to significant reductions in blood sugar levels.

Case Studies

- DPP-IV Inhibition :

- Antiviral Screening :

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is presented below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Amino and hydroxyl groups | DPP-IV inhibition, potential antiviral |

| 3-Amino-2-hydroxybutyric acid | Hydroxyl group only | Limited biological activity |

| 4-Pheylbutanol | No amino group | Lower reactivity in biological systems |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。